![molecular formula C21H19N5O2S B11503488 N-(2,6-dimethylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide](/img/structure/B11503488.png)
N-(2,6-dimethylphenyl)-4'-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is a complex organic compound that features a biphenyl core with a tetrazole ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Could be used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring could play a role in binding to metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-4’-(1H-tetrazol-1-yl)biphenyl-4-carboxamide
- N-(2,6-dimethylphenyl)-4’-(1H-tetrazol-1-yl)biphenyl-4-amine
Uniqueness
N-(2,6-dimethylphenyl)-4’-(1H-tetrazol-1-yl)biphenyl-4-sulfonamide is unique due to the presence of the sulfonamide group, which can impart different chemical and biological properties compared to similar compounds with carboxamide or amine groups. This uniqueness can influence its reactivity, binding affinity, and overall functionality in various applications.
Properties
Molecular Formula |
C21H19N5O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4-[4-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19N5O2S/c1-15-4-3-5-16(2)21(15)23-29(27,28)20-12-8-18(9-13-20)17-6-10-19(11-7-17)26-14-22-24-25-26/h3-14,23H,1-2H3 |
InChI Key |
CLHJUQSPWWCQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
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